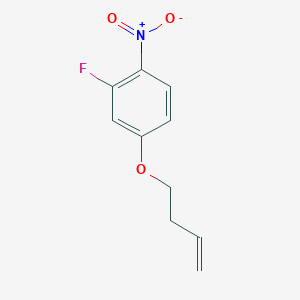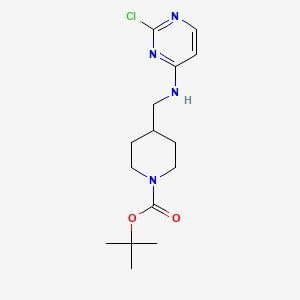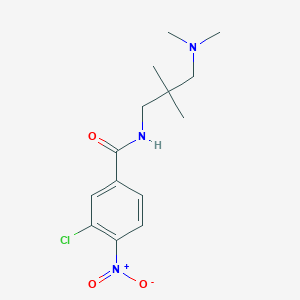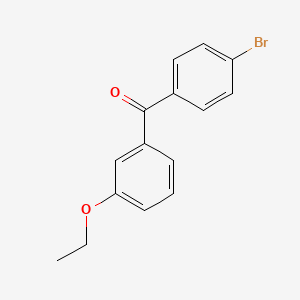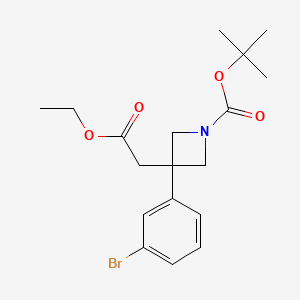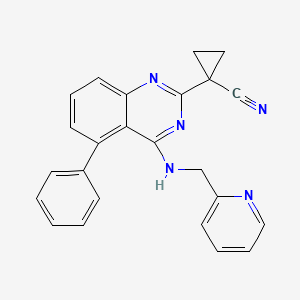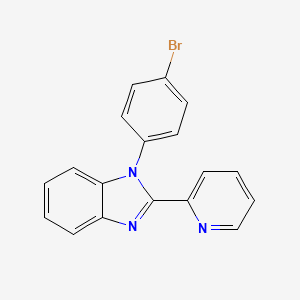
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromophenyl group and a 2-pyridyl group
Preparation Methods
The synthesis of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole typically involves the condensation of 4-bromoaniline with 2-pyridinecarboxaldehyde in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting intermediate is then cyclized to form the benzimidazole ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the pyridyl or benzimidazole ring.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-(2-pyridyl)benzimidazole can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-(2-pyridyl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine.
1-(4-Methylphenyl)-2-(2-pyridyl)-1H-benzimidazole: Features a methyl group instead of bromine.
1-(4-Nitrophenyl)-2-(2-pyridyl)-1H-benzimidazole: Contains a nitro group instead of bromine.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C18H12BrN3 |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-pyridin-2-ylbenzimidazole |
InChI |
InChI=1S/C18H12BrN3/c19-13-8-10-14(11-9-13)22-17-7-2-1-5-15(17)21-18(22)16-6-3-4-12-20-16/h1-12H |
InChI Key |
UCIFDEOTYCAEJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2C3=CC=C(C=C3)Br)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



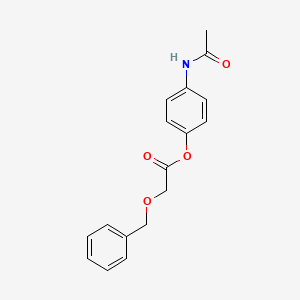
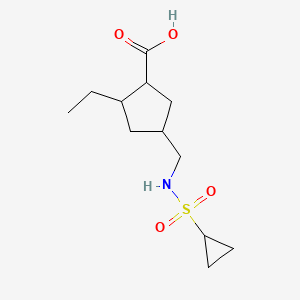
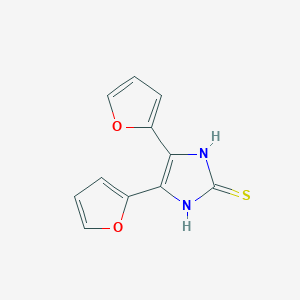
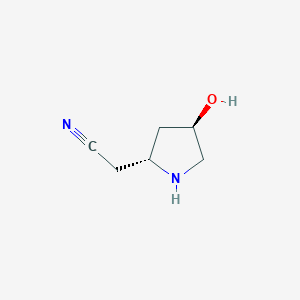
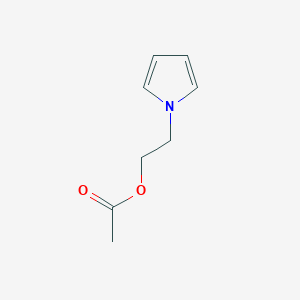
![5-[1,4]Dioxan-2-yl-2,3-dihydro-1H-isoindole](/img/structure/B8438647.png)
